AM694 N-pentanoic acid metabolite
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Overview
Description
AM694 N-pentanoic acid metabolite is a potential phase I metabolite of AM694 . AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the central CB1 and peripheral CB2 receptors, respectively . The physiological and toxicological properties of this compound have not been evaluated .
Molecular Structure Analysis
The molecular formula of AM694 N-pentanoic acid metabolite is C20H18INO3 . The InChI code is InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) . The Canonical SMILES is C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I .Physical And Chemical Properties Analysis
The physical and chemical properties of AM694 N-pentanoic acid metabolite include a molecular weight of 447.3 g/mol , a density of 1.5±0.1 g/cm3 , a boiling point of 628.0±45.0 °C at 760 mmHg , and a flash point of 333.6±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its topological polar surface area is 59.3 Ų .Scientific Research Applications
Analytical Reference Standard
AM694 N-pentanoic acid metabolite: is used as an analytical reference standard . This application is crucial for ensuring the accuracy and calibration of analytical instruments like mass spectrometers. It helps in the identification and quantification of this metabolite in various samples, which is essential for research and forensic analysis.
Forensic Chemistry & Toxicology
In forensic science, the metabolite is used to understand the toxicological profile of synthetic cannabinoids . It aids in the detection of these substances in biological specimens, which is vital for legal and medical investigations related to drug abuse.
Pharmacological Studies
Although the physiological and toxicological properties of this compound have not been fully evaluated, it is likely involved in pharmacological studies to understand its behavior in the body . This includes its absorption, distribution, metabolism, and excretion (ADME) properties.
Drug Abuse Monitoring
AM694 N-pentanoic acid metabolite is significant in monitoring drug abuse. It can be identified in urine or blood samples, providing evidence of synthetic cannabinoid use . This is particularly important for public health and safety, as it helps in the early detection and prevention of drug abuse.
Development of Therapeutic Agents
Research into the metabolite may contribute to the development of new therapeutic agents. By studying its interaction with cannabinoid receptors, scientists can design drugs that mimic or block the effects of cannabinoids, potentially leading to treatments for various conditions .
Mechanism of Action
Mode of Action
As a synthetic cannabinoid, AM694 N-pentanoic acid metabolite is likely to interact with the CB1 and CB2 receptors, similar to its parent compound AM694 . .
Biochemical Pathways
Given its relation to AM694 and its interaction with the endocannabinoid system, it may influence various physiological processes through the modulation of neurotransmitter release in a presynaptic neuron .
Result of Action
Given its potential interaction with the CB1 and CB2 receptors, it may have effects similar to other cannabinoids, which can include analgesic, anti-inflammatory, and neuroprotective effects . .
Future Directions
The future directions for research on AM694 N-pentanoic acid metabolite are not specified in the sources. Given its status as a potential phase I metabolite of a synthetic cannabinoid, future research could potentially explore its physiological and toxicological properties, as well as its role in the metabolism of AM694 .
properties
IUPAC Name |
5-[3-(2-iodobenzoyl)indol-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJDOAITNOJOHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017721 |
Source
|
Record name | AM694 N-pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1432900-96-3 |
Source
|
Record name | AM694 N-pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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